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Compound of Interest

Compound Name: 5-Hydroxy-2-methylpyridine

Cat. No.: B031158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Hydroxy-2-methylpyridine, also known as 6-methyl-3-pyridinol, is a versatile heterocyclic

building block with significant applications in the pharmaceutical industry.[1][2] Its unique

chemical structure, featuring a pyridine ring substituted with hydroxyl and methyl groups, allows

for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.[3]

This compound and its derivatives are integral to the synthesis of a range of active

pharmaceutical ingredients (APIs), including anti-ulcer agents and anti-fibrotic drugs. This

document provides detailed application notes and experimental protocols for the use of 5-
Hydroxy-2-methylpyridine and its related structures as pharmaceutical intermediates.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Hydroxy-2-methylpyridine is

presented in the table below.
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Property Value Reference

CAS Number 1121-78-4 [2]

Molecular Formula C₆H₇NO [2]

Molecular Weight 109.13 g/mol [2]

Appearance Solid [2]

Melting Point 168-170 °C [2]

Solubility Soluble in dichloromethane [2]

Applications in Pharmaceutical Synthesis
5-Hydroxy-2-methylpyridine and its tautomer, 5-methyl-2(1H)-pyridinone, are key

intermediates in the synthesis of various pharmaceuticals.[3] Notable applications include the

synthesis of Pirfenidone, an anti-fibrotic agent, and as a foundational structure for pyridine-

based scaffolds in proton pump inhibitors (PPIs) like Omeprazole, Pantoprazole, and

Dexlansoprazole.

Synthesis of Pirfenidone
Pirfenidone is a medication used for the treatment of idiopathic pulmonary fibrosis.[4][5] The

synthesis of Pirfenidone can be achieved via the N-arylation of 5-methyl-2(1H)-pyridinone,

which is synthesized from 2-amino-5-methylpyridine.[4][5]

Experimental Workflow: Synthesis of Pirfenidone
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Caption: Workflow for the synthesis of Pirfenidone.
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Protocol for the Synthesis of 5-Methyl-2(1H)-pyridinone from 2-Amino-5-methylpyridine:

In a suitable reaction vessel, dissolve 2-amino-5-methylpyridine in aqueous sulfuric acid at 0-

5°C.

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below

10°C.

Stir the reaction mixture for one hour at 0-5°C.

Raise the temperature to 25-35°C and stir for 4 hours.

Add an aqueous solution of sulphamic acid and stir for 60 minutes at 25-35°C to quench the

reaction. The resulting product is 5-methyl-2(1H)-pyridinone.[4]

Protocol for the Synthesis of Pirfenidone:

Combine 5-methyl-2(1H)-pyridinone, bromobenzene, and dimethylformamide in a round

bottom flask and stir until dissolved.

Add potassium carbonate and copper(I) chloride to the mixture.

Heat the reaction mass to 130-140°C and stir for 10 hours.

After the reaction is complete, cool the mixture to 25-35°C to obtain Pirfenidone.[4]

Intermediat
e/Product

Starting
Material

Key
Reagents

Temperatur
e (°C)

Yield Reference

5-Methyl-

2(1H)-

pyridinone

2-Amino-5-

methylpyridin

e

NaNO₂,

H₂SO₄
0-35 Not specified [4]

Pirfenidone

5-Methyl-

2(1H)-

pyridinone

Bromobenze

ne, K₂CO₃,

CuCl

130-140 Not specified [4]

Synthesis of Proton Pump Inhibitors (PPIs)
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While not always a direct starting material, the 2-methylpyridine core is fundamental to the

structure of many PPIs. The following protocols for Omeprazole, Pantoprazole, and

Dexlansoprazole illustrate the synthesis of the key pyridine-containing intermediates.

Omeprazole is synthesized from 2,3,5-trimethylpyridine N-oxide.[6] A key step is the

Boekelheide rearrangement to introduce a functional group at the 2-methyl position, followed

by coupling with a benzimidazole moiety and subsequent oxidation.[7]

Experimental Workflow: Synthesis of Omeprazole
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Caption: Overall synthetic pathway for Omeprazole.
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Protocol for the Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine:

To a solution of 4-Methoxy-2,3,5-trimethylpyridine N-oxide in toluene, add acetic anhydride.

Heat the reaction mixture to reflux (approximately 110-140°C) and maintain for 2-4 hours.

After completion, cool the reaction mixture and quench with methanol.

Remove the solvents under reduced pressure.

To the crude acetoxy intermediate, add a solution of sodium hydroxide in methanol/water

and stir at room temperature for 2-3 hours.[7]

Protocol for the Synthesis of the Thioether Intermediate:

In a three-necked flask, dissolve sodium hydroxide in ethanol and heat to 70-90°C.

Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved, then cool to below

10°C.

In a separate funnel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

in water and slowly add it to the benzimidazole solution.

Raise the temperature to 30°C and incubate for 4 hours.

Cool to 10°C, add water, and stir for 12 hours to obtain the thioether intermediate as a white

solid.[6]
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Intermediat
e/Product

Starting
Material

Key
Reagents

Temperatur
e (°C)

Yield Reference

2-

Hydroxymeth

yl-3,5-

dimethyl-4-

methoxypyridi

ne

4-Methoxy-

2,3,5-

trimethylpyridi

ne N-oxide

Acetic

anhydride,

NaOH

110-140

(reflux)
Not specified [7]

Thioether

Intermediate

2-

chloromethyl-

4-methoxy-

3,5-

dimethylpyridi

ne

hydrochloride

& 2-

mercapto-5-

methoxybenzi

midazole

NaOH,

Ethanol,

Water

-10 to 30 96% [6]

Omeprazole
Thioether

Intermediate
m-CPBA Not specified Not specified [6]

Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-

mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a

thioether, which is then oxidized.[8]

Protocol for the Synthesis of Pantoprazole:

Condense 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-

dimethoxypyridine hydrochloride in the presence of an inorganic base to yield the thioether

intermediate.

Oxidize the resulting thioether using an oxidizing agent such as sodium hypochlorite to

produce Pantoprazole.[3][8]
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Dexlansoprazole, the (R)-enantiomer of Lansoprazole, is synthesized using an asymmetric

oxidation strategy to achieve high enantiomeric excess.[9]

Protocol for the Asymmetric Synthesis of Dexlansoprazole:

The synthesis starts with the formation of the thioether precursor.

An asymmetric oxidation is then carried out using a chiral catalyst system, such as a

titanium-based catalyst with a chiral ligand (e.g., (+)-diethyl-L-tartrate) and an oxidizing agent

like cumene hydroperoxide.

The reaction is performed at a controlled temperature, typically between -5°C and 5°C, to

ensure high stereoselectivity.[10]

The purification of the final product is crucial to remove the unwanted (S)-enantiomer.[9] A

total yield of over 40% with an enantiomeric excess of over 99.5% has been reported.[11]

Mechanism of Action: Proton Pump Inhibition
Proton pump inhibitors, synthesized from pyridine-based intermediates, act by irreversibly

inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells.[12][13] This enzyme is

responsible for the final step in gastric acid secretion.[1]

Signaling Pathway: H+/K+ ATPase Inhibition
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Caption: Mechanism of H+/K+ ATPase inhibition by PPIs.

The PPI, being a prodrug, is administered and absorbed into the bloodstream. It then reaches

the parietal cells of the stomach. In the acidic environment of the secretory canaliculi of the

parietal cells, the PPI is activated to its sulfenamide form. This active form then covalently
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binds to the cysteine residues of the H+/K+ ATPase, leading to its irreversible inhibition and a

profound reduction in gastric acid secretion.[12][14]

Conclusion
5-Hydroxy-2-methylpyridine and its derivatives are indispensable intermediates in the

synthesis of a variety of pharmaceuticals. Their structural versatility allows for the creation of

complex molecules with significant therapeutic value. The protocols and data presented herein

provide a valuable resource for researchers and professionals in the field of drug development,

highlighting the critical role of this pyridine building block in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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